3-[4-(morpholin-4-yl)-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one
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Overview
Description
3-[4-(morpholin-4-yl)-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one is a complex organic compound that features a unique structure combining morpholine, triazine, and diazocin moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(morpholin-4-yl)-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one typically involves multi-step organic reactions. The process begins with the preparation of the triazine core, followed by the introduction of the morpholine and propan-2-ylamino groups. The final step involves the formation of the diazocin ring system under specific reaction conditions, such as controlled temperature and pH.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reaction systems can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
3-[4-(morpholin-4-yl)-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions can occur, especially at the triazine and morpholine moieties.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine or alcohol derivatives.
Scientific Research Applications
3-[4-(morpholin-4-yl)-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study cellular processes.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-[4-(morpholin-4-yl)-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular signaling pathways. Detailed studies are required to elucidate the exact molecular targets and mechanisms involved.
Comparison with Similar Compounds
Similar Compounds
- 3-morpholin-4-yl-1-(4-piperidin-1-yl-phenyl)-propan-1-one
- 2-dimethylamino-2-(4-methylbenzyl)-1-(4-morpholin-4-yl-phenyl)
- 4-morpholin-4-yl-3-nitro-1-phenyl-1H-quinolin-2-one
Uniqueness
3-[4-(morpholin-4-yl)-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]-1,2,3,4,5,6-hexahydro-8H-1,5-methanopyrido[1,2-a][1,5]diazocin-8-one stands out due to its unique combination of structural features, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C21H29N7O2 |
---|---|
Molecular Weight |
411.5 g/mol |
IUPAC Name |
11-[4-morpholin-4-yl-6-(propan-2-ylamino)-1,3,5-triazin-2-yl]-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one |
InChI |
InChI=1S/C21H29N7O2/c1-14(2)22-19-23-20(26-6-8-30-9-7-26)25-21(24-19)27-11-15-10-16(13-27)17-4-3-5-18(29)28(17)12-15/h3-5,14-16H,6-13H2,1-2H3,(H,22,23,24,25) |
InChI Key |
QAPAITJEMFGVAZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC1=NC(=NC(=N1)N2CC3CC(C2)C4=CC=CC(=O)N4C3)N5CCOCC5 |
Origin of Product |
United States |
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